2-Cyanospiro[3.5]nonane-2-carboxylic acid
Description
Overview of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds are a fascinating class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom. This structural feature imparts a rigid, three-dimensional geometry that distinguishes them from fused or bridged ring systems. The inherent three-dimensionality of spirocycles has garnered significant attention in medicinal chemistry and materials science. By moving away from flat, two-dimensional structures, chemists can explore new regions of chemical space, which can lead to improved pharmacological properties in drug candidates. The introduction of spirocyclic motifs can enhance the metabolic stability, binding affinity, and selectivity of bioactive molecules.
Structural Features and Nomenclature of the Spiro[3.5]nonane Scaffold
The spiro[3.5]nonane scaffold is a bicyclic system where a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring are joined by a common spiro carbon atom. The nomenclature, according to IUPAC guidelines, involves the prefix "spiro," followed by brackets containing the number of carbon atoms in each ring linked to the spiro atom, in ascending order. In spiro[3.5]nonane, there are three carbon atoms in the cyclobutane ring and five in the cyclohexane ring directly attached to the central spiro atom. The total number of carbon atoms in the parent hydrocarbon is nine, hence the "nonane" suffix.
The structural rigidity of the spiro[3.5]nonane framework makes it an attractive building block in the design of complex molecules. The defined spatial arrangement of substituents on the two rings can be exploited to create specific molecular shapes for targeted biological interactions.
Significance of the 2-Cyanospiro[3.5]nonane-2-carboxylic acid Architecture in Academic Research
While detailed research findings on this compound itself are not extensively documented in publicly available literature, the significance of its architectural components can be inferred from studies on analogous structures. The presence of both a cyano (a carbon-nitrogen triple bond) and a carboxylic acid (a carboxyl group, -COOH) functional group on the same carbon atom of the cyclobutane ring suggests its potential as a versatile intermediate in organic synthesis.
The cyano group can be transformed into various other functional groups, such as amines or amides, and both the cyano and carboxylic acid groups can participate in a wide range of chemical reactions. This dual functionality makes the molecule a potentially valuable building block for the synthesis of more complex spirocyclic compounds. In the context of drug discovery, spirocyclic scaffolds are explored as bioisosteres for common motifs like piperidine, aiming to improve physicochemical and pharmacological properties. univ.kiev.uaresearchgate.net The specific arrangement of functional groups in this compound could be of interest for creating novel molecular scaffolds for medicinal chemistry research.
Below is a data table summarizing the basic properties of the parent scaffold and the subject compound.
| Property | Spiro[3.5]nonane | This compound |
| Molecular Formula | C9H16 | C11H15NO2 |
| Molecular Weight | 124.22 g/mol | 193.24 g/mol |
| CAS Number | 185-02-4 | 1495416-47-1 |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-cyanospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,13,14) |
InChI Key |
ARGXFRVYUXTXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)(C#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanospiro 3.5 Nonane 2 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-Cyanospiro[3.5]nonane-2-carboxylic acid suggests several potential synthetic routes. The primary disconnection would involve the simultaneous or sequential introduction of the cyano and carboxylic acid groups. A key intermediate in this strategy would be spiro[3.5]nonan-2-one. This ketone provides a reactive handle at the desired carbon for the introduction of the geminal cyano and carboxyl moieties.
Further disconnection of spiro[3.5]nonan-2-one reveals the two cyclic components: a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring. This suggests that the core spirocyclic framework can be assembled through reactions that form either the cyclobutane or the cyclohexane ring, or through a convergent approach that joins two pre-existing cyclic precursors.
Approaches to the Spiro[3.5]nonane Core Formation
The construction of the spiro[3.5]nonane skeleton is a pivotal step in the synthesis of the target molecule. Various synthetic strategies can be employed, including cycloaddition reactions, ring expansion and contraction strategies, and intramolecular cyclization routes.
Cycloaddition Reactions in Spiro[3.5]nonane Synthesis
Cycloaddition reactions offer a powerful and convergent approach to the spiro[3.5]nonane core. Both [4+2] and [2+2] cycloadditions are viable strategies.
In a [4+2] cycloaddition, or Diels-Alder reaction, a diene and a dienophile react to form a six-membered ring. For the synthesis of a spiro[3.5]nonane system, a methylenecyclobutane (B73084) derivative could act as the dienophile, reacting with a suitable diene to construct the cyclohexane ring.
Conversely, a [2+2] cycloaddition can be employed to form the cyclobutane ring. The reaction of a methylenecyclohexane (B74748) with a ketene (B1206846) or another activated alkene can directly generate the spiro[3.5]nonane framework. For instance, the reaction of trichloroacetyl chloride with an alkene in the presence of zinc can yield a dichlorocyclobutanone, which can be further functionalized.
| Cycloaddition Type | Reactants | Product Fragment Formed | Reference |
| [4+2] Diels-Alder | Methylenecyclobutane + Diene | Cyclohexane | nih.gov |
| [2+2] Cycloaddition | Methylenecyclohexane + Ketene | Cyclobutane |
Ring Expansion and Contraction Strategies for Spiro[3.5]nonane Scaffolds
Ring expansion and contraction reactions provide alternative pathways to the spiro[3.5]nonane core, often starting from more readily available cyclic precursors. For example, a suitably substituted cyclopropylmethanol (B32771) derivative can undergo a Tiffeneau-Demjanov-type ring expansion to a cyclobutanone (B123998). While not directly forming the spiro[3.5]nonane system in one step, this can be a key step in building the cyclobutane portion of the molecule.
Intramolecular Cyclization Routes
Intramolecular cyclization is a versatile strategy that involves the formation of one of the rings of the spirocycle from a precursor that already contains the other ring. For instance, a cyclohexanone (B45756) derivative bearing a suitable side chain at the alpha-position could undergo an intramolecular aldol (B89426) condensation or a related cyclization to form the fused cyclobutane ring, which can then be rearranged to the spirocyclic system.
One documented synthesis of spiro[3.5]nonane starts from pentaerythritol, which through a series of transformations can be converted to a precursor suitable for intramolecular cyclization to form the spirocyclic core.
Introduction and Functionalization of the Cyano and Carboxylic Acid Moieties at the Spiro Carbon
With the spiro[3.5]nonan-2-one intermediate in hand, the next critical step is the introduction of the cyano and carboxylic acid groups at the C2 position. A highly effective method for this transformation is the Strecker synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comnumberanalytics.com
The Strecker synthesis involves the reaction of a ketone with an amine (or ammonia) and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide, to form an α-aminonitrile. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comnumberanalytics.com In the context of synthesizing this compound, spiro[3.5]nonan-2-one would be treated with ammonia (B1221849) and cyanide to yield 2-amino-2-cyanospiro[3.5]nonane.
The conversion of the resulting α-aminonitrile to the desired α-cyano carboxylic acid is a challenging step, as the hydrolysis of the nitrile to a carboxylic acid typically requires harsh acidic or basic conditions that would also hydrolyze the geminal cyano group. A potential solution is a two-step process involving the selective hydrolysis of the aminonitrile to an α-amino acid, followed by a Sandmeyer-type reaction to replace the amino group with a cyano group. However, a more direct approach would be desirable.
An alternative strategy involves the formation of a cyanohydrin from spiro[3.5]nonan-2-one, followed by oxidation of the hydroxyl group to a carbonyl and subsequent transformations to introduce the second cyano group.
| Precursor | Reagents | Intermediate Product | Final Functionalization Step |
| Spiro[3.5]nonan-2-one | NH₃, HCN (Strecker Synthesis) | 2-Amino-2-cyanospiro[3.5]nonane | Conversion of the amino group to a carboxylic acid moiety. |
| Spiro[3.5]nonan-2-one | HCN | 2-Hydroxy-2-cyanospiro[3.5]nonane | Oxidation and subsequent cyanation. |
Stereoselective Synthesis of this compound and its Diastereomers
The synthesis of a specific stereoisomer of this compound requires the use of stereoselective reactions. The spiro carbon C2 is a quaternary stereocenter, and its configuration will be determined by the facial selectivity of the addition to the carbonyl group of spiro[3.5]nonan-2-one.
Asymmetric Strecker reactions have been developed using chiral auxiliaries or catalysts to achieve enantioselective synthesis of α-amino acids. wikipedia.orgnumberanalytics.comacs.org These methods could potentially be adapted to the synthesis of an enantiomerically enriched 2-amino-2-cyanospiro[3.5]nonane intermediate. The use of a chiral amine in the Strecker reaction, for example, can induce diastereoselectivity in the formation of the α-aminonitrile. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Furthermore, stereoselectivity can be introduced during the formation of the spiro[3.5]nonane core itself. For instance, a chiral catalyst in a cycloaddition reaction could lead to an enantiomerically enriched spiro[3.5]nonan-2-one, which would then be carried through the functionalization steps.
Chiral Auxiliary Approaches in Spiro[3.5]nonane Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. This strategy is a powerful tool for the synthesis of complex chiral molecules.
In the context of spiro[3.5]nonane synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective formation of the spirocyclic core or the introduction of the cyano and carboxylic acid functionalities. A common approach involves the use of chiral amines or alcohols to form chiral amides or esters.
One potential strategy could involve the use of Evans' chiral oxazolidinone auxiliaries. These are widely used to direct the stereoselective alkylation of enolates. For the synthesis of this compound, a precursor bearing an oxazolidinone auxiliary could undergo a diastereoselective spirocyclization.
Another relevant approach is the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). This auxiliary has proven effective in the asymmetric synthesis of amino acids and other chiral amines. A possible synthetic route could involve the reaction of a spiro[3.5]nonan-2-one with a cyanide source and Ellman's auxiliary to form a chiral α-aminonitrile, which could then be hydrolyzed to the desired carboxylic acid. The diastereoselectivity of such reactions is often high, allowing for the separation of diastereomers and subsequent removal of the auxiliary.
The choice of chiral auxiliary can significantly impact the diastereoselectivity of the key stereocenter-forming reaction. Below is a table illustrating the potential effect of different chiral auxiliaries on the diastereomeric ratio in a hypothetical synthesis of a 2-Cyanospiro[3.5]nonane precursor.
| Chiral Auxiliary | Reaction Type | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Alkylation | THF | -78 | 95:5 |
| (R)-α-Phenylglycinol | Strecker Reaction | Methanol | 0 | 85:15 |
| Ellman's Sulfinamide | Imine Cyanation | Toluene | -40 | >98:2 |
| Pseudoephedrine | Alkylation | THF/LiCl | -78 | 92:8 |
This table is illustrative and based on typical selectivities observed for these auxiliaries in similar synthetic contexts.
Asymmetric Catalysis in Spirocyclization Reactions
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.
Organocatalysis has emerged as a powerful tool for a wide range of asymmetric transformations, including spirocyclization reactions. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. For the synthesis of this compound, a potential strategy could involve an organocatalytic Michael addition-initiated ring-closing cascade. For instance, a cyclohexanone derivative could react with a suitable cyclobutanone precursor in the presence of a chiral prolinol-derived catalyst to construct the spiro[3.5]nonane skeleton enantioselectively.
Transition metal catalysis also provides a versatile platform for asymmetric spirocyclization. Chiral ligands coordinated to a metal center can effectively control the stereochemical outcome of the reaction. For example, a palladium-catalyzed intramolecular Heck reaction of a suitably functionalized acyclic precursor could be a viable route to the spiro[3.5]nonane core. The enantioselectivity of such a reaction would be dependent on the choice of the chiral phosphine (B1218219) ligand.
The following table summarizes potential catalytic systems and their expected performance in the asymmetric synthesis of a spiro[3.5]nonane derivative.
| Catalyst System | Reaction Type | Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Organocatalysis | Michael-Aldol Cascade | Cinchona Alkaloid Derivative | 85 | 92 |
| Palladium Catalysis | Intramolecular Heck | (S)-BINAP | 78 | 95 |
| Rhodium Catalysis | [4+2] Cycloaddition | Chiral Diene | 90 | 88 |
| Brønsted Acid Catalysis | Desymmetrization | Chiral Phosphoric Acid | 82 | 97 |
This table represents hypothetical data based on the performance of these catalyst systems in analogous chemical transformations.
Diastereomeric Separation and Resolution Techniques
When a synthetic route produces a mixture of stereoisomers, separation techniques are required to isolate the desired enantiomer or diastereomer. In cases where a chiral auxiliary is used, the resulting diastereomers can often be separated by standard chromatographic methods such as flash column chromatography or crystallization. The distinct physical properties of diastereomers, such as polarity and crystal packing, facilitate their separation.
For racemic mixtures of this compound, classical resolution can be employed. This involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine, to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the enantiomerically pure carboxylic acid.
Alternatively, chiral high-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.
Optimization of Reaction Conditions and Scalability Considerations
For instance, in a chiral auxiliary-mediated alkylation, the nature of the base, the presence of additives like lithium chloride, and the reaction temperature can have a profound impact on the diastereoselectivity. Similarly, in an organocatalyzed reaction, subtle changes to the catalyst structure or the use of co-catalysts can significantly enhance the enantiomeric excess of the product.
Scalability is a critical consideration for the practical application of a synthetic route, particularly in an industrial setting. Reactions that are high-yielding and stereoselective on a milligram scale may not perform as well on a kilogram scale. Challenges in scaling up can include issues with heat transfer, mixing, and purification.
For the synthesis of this compound, a scalable route would ideally involve:
Readily available and inexpensive starting materials.
A minimal number of synthetic steps.
Robust reactions that are not overly sensitive to minor fluctuations in conditions.
Purification methods that avoid tedious chromatography, such as crystallization.
For catalytic approaches, a low catalyst loading and efficient catalyst recovery and reuse.
The development of a scalable synthesis requires careful process optimization and may involve redesigning the initial synthetic strategy to address challenges that arise during scale-up.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 2 Cyanospiro 3.5 Nonane 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. A comprehensive suite of one-dimensional and two-dimensional NMR experiments is necessary to fully characterize the intricate structure of 2-Cyanospiro[3.5]nonane-2-carboxylic acid.
¹H NMR Spectroscopic Analysis
The proton (¹H) NMR spectrum provides crucial information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. In the case of this compound, the spectrum is expected to exhibit a complex pattern of signals corresponding to the protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings.
Key expected features of the ¹H NMR spectrum include:
Carboxylic Acid Proton: A characteristically broad singlet in the downfield region (typically 10-12 ppm), which would disappear upon D₂O exchange.
Cyclohexane Protons: A series of multiplets in the aliphatic region (approximately 1.0-2.5 ppm) arising from the methylene (B1212753) groups of the cyclohexane ring. The axial and equatorial protons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns.
Cyclobutane Protons: The protons on the cyclobutane ring, adjacent to the spirocenter and the cyano and carboxylic acid groups, are expected to be significantly deshielded and will likely appear as complex multiplets.
A hypothetical data table for the ¹H NMR spectrum is presented below based on general principles for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 12.0 | br s | 1H | -COOH |
| 2.8 - 3.2 | m | 2H | CH₂ (cyclobutane) |
| 2.4 - 2.7 | m | 2H | CH₂ (cyclobutane) |
| 1.4 - 1.8 | m | 10H | CH₂ (cyclohexane) |
This table is illustrative and predictive. Actual experimental data is required for definitive assignments.
¹³C NMR Spectroscopic Analysis
The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.
Expected signals in the ¹³C NMR spectrum of this compound include:
Carboxylic Carbonyl Carbon: A signal in the downfield region, typically around 170-185 ppm.
Nitrile Carbon: A characteristic signal in the range of 115-125 ppm.
Spiro Carbon: The quaternary spiro carbon atom is expected to have a unique chemical shift, typically between 40-60 ppm.
Cyclobutane and Cyclohexane Carbons: Signals for the methylene carbons of both rings would appear in the aliphatic region (approximately 20-45 ppm).
A predicted ¹³C NMR data table is provided below for illustrative purposes.
| Chemical Shift (δ, ppm) | Assignment |
| 175.8 | -COOH |
| 121.3 | -CN |
| 55.2 | Spiro-C |
| 48.7 | C(CN)(COOH) |
| 35.1 | CH₂ (cyclobutane) |
| 34.8 | CH₂ (cyclobutane) |
| 28.5 | CH₂ (cyclohexane) |
| 25.9 | CH₂ (cyclohexane) |
| 22.1 | CH₂ (cyclohexane) |
This table is illustrative and predictive. Actual experimental data is required for definitive assignments.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms, which is critical for an unambiguous structural assignment of a complex molecule like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the cyclobutane and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the assignments from the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and three-dimensional structure of a molecule by identifying protons that are close in space, even if they are not directly bonded. For this compound, NOESY could be used to establish the relative orientation of the substituents on the cyclobutane ring and the conformation of the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₅NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Calculated Exact Mass | 193.1103 |
| Measured Exact Mass | [Experimental Value] |
| Mass Error (ppm) | [Calculated from Experimental Value] |
This table requires experimental data for completion.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
For this compound, key fragmentation pathways could include:
Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH).
Decarboxylation: Loss of CO₂ (44 Da).
Cleavage of the cyclobutane ring: Characteristic fragmentation of the four-membered ring.
Loss of the cyano group: A neutral loss of 26 Da (-CN).
Analysis of the MS/MS spectrum would provide valuable data to support the structure elucidated by NMR spectroscopy.
| Parent Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 194.1 [M+H]⁺ | [Value 1] | H₂O |
| 194.1 [M+H]⁺ | [Value 2] | CO₂ |
| 194.1 [M+H]⁺ | [Value 3] | HCOOH |
| 194.1 [M+H]⁺ | [Value 4] | C₄H₄O₂ |
This table is illustrative and requires experimental MS/MS data for accurate fragmentation analysis.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for identifying the key functional groups within a molecule. For this compound, these techniques provide definitive evidence for the presence of the carboxylic acid and nitrile moieties.
The IR spectrum of a carboxylic acid is distinguished by two prominent features. libretexts.org The O-H stretching vibration of the carboxyl group gives rise to an exceptionally broad and strong absorption band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which forms stable dimers in the condensed phase. libretexts.org The second characteristic peak is the carbonyl (C=O) stretch, which appears as a strong, sharp absorption. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically observed around 1710 cm⁻¹. libretexts.orglibretexts.org
The nitrile group (C≡N) also provides a distinct and diagnostically useful signal. The stretching vibration of the carbon-nitrogen triple bond appears in a relatively uncongested region of the mid-IR spectrum, generally between 2260 and 2240 cm⁻¹. libretexts.org Saturated nitriles, such as the one in the target molecule, typically absorb near 2250 cm⁻¹. libretexts.org
Raman spectroscopy serves as a complementary technique. While the O-H stretch is often weak and difficult to observe in Raman spectra, the C=O and C≡N stretches are typically strong and readily identifiable. ias.ac.in The C≡N stretch, in particular, often gives a more intense signal in Raman than in IR spectroscopy. Furthermore, the hydrocarbon backbone of the spiro[3.5]nonane structure will produce a series of characteristic C-H stretching and bending vibrations, as well as C-C stretching modes in both IR and Raman spectra. ias.ac.in
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Weak / Not Observed | Strong, Very Broad (IR) |
| Alkane | C-H stretch | 2950 - 2850 | 2950 - 2850 | Medium-Strong |
| Nitrile | C≡N stretch | ~2250 | ~2250 | Medium-Strong, Sharp |
| Carboxylic Acid | C=O stretch | ~1710 | ~1710 | Strong, Sharp |
**3.4. Chromatographic Methods for Separation and Purity Determination
Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile, polar compounds like carboxylic acids. A reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group and ensure sharp, symmetrical peaks. The compound's purity can be quantified by integrating the peak area and is typically expressed as a percentage of the total area of all observed peaks.
Table 2: Hypothetical RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Due to its low volatility and high polarity, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, it can be analyzed after conversion to a more volatile derivative, most commonly a methyl or ethyl ester. Derivatization can be achieved by reaction with reagents such as diazomethane (B1218177) or by Fischer esterification with an alcohol under acidic conditions.
Once derivatized, the resulting ester can be analyzed by GC-MS. The gas chromatogram provides information on the purity of the derivative, while the mass spectrometer fragments the molecule in a reproducible manner, yielding a mass spectrum that serves as a molecular fingerprint. Expected fragmentation for a methyl ester derivative would include the molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) and the entire carbomethoxy group (-COOCH₃), as well as fragmentation patterns arising from the cleavage of the spirocyclic rings.
This compound possesses a chiral center at the spiro carbon atom where the nitrile and carboxylic acid groups are attached. Therefore, the compound can exist as a pair of enantiomers. To determine the enantiomeric purity or to resolve the racemic mixture, chiral chromatography is required. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of carboxylic acids. researchgate.net The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation. researchgate.net The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.
Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 215 nm |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While obtaining single crystals of the parent carboxylic acid suitable for X-ray diffraction can be challenging, conversion to a derivative, such as a salt with a suitable counterion (e.g., an amine) or an ester, often facilitates crystallization. Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise three-dimensional coordinates of every atom in the crystal lattice.
This technique would unambiguously confirm the molecular connectivity and the spirocyclic nature of the core. Furthermore, it would provide detailed metric data, including all bond lengths, bond angles, and torsion angles. This information would reveal the precise conformation of both the cyclobutane and cyclohexane rings in the solid state, including any ring puckering. Finally, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as the hydrogen-bonding networks formed by the carboxylic acid groups in a salt or the packing forces between ester derivatives.
Chemical Reactivity and Derivatization Pathways of 2 Cyanospiro 3.5 Nonane 2 Carboxylic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amide bond formation, and reduction. masterorganicchemistry.com The steric hindrance imposed by the spirocyclic core and the adjacent cyano group can influence the reaction rates and conditions required for these transformations.
Esterification: The conversion of 2-Cyanospiro[3.5]nonane-2-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. chemguide.co.ukyoutube.comlibretexts.orgyoutube.com Given the potential for steric hindrance around the carboxyl group, driving the equilibrium towards the product by using an excess of the alcohol or by removal of water is often necessary. chemguide.co.ukyoutube.com
For more sterically demanding alcohols or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. libretexts.org In these reactions, the carboxylic acid is activated by the coupling agent to form a more reactive intermediate, which is then readily attacked by the alcohol nucleophile.
| Reaction | Reagents and Conditions | Product Type |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2-cyanospiro[3.5]nonane-2-carboxylate |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Catalyst (e.g., DMAP) | Alkyl 2-cyanospiro[3.5]nonane-2-carboxylate |
Amide Formation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally inefficient as it leads to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. youtube.comkhanacademy.orgiajpr.com
A common strategy involves the use of dehydrating or coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or phosphonitrilic chloride trimer (PNT) can be used to activate the carboxylic acid, enabling its reaction with a primary or secondary amine to yield the corresponding amide. libretexts.orglibretexts.org The reaction proceeds through a highly reactive O-acylisourea intermediate when DCC is used. libretexts.org
| Reaction | Reagents and Conditions | Product Type |
| Amide Coupling | Amine (Primary or Secondary), Coupling Agent (e.g., DCC, PNT), Base (e.g., NMM) | N-substituted 2-cyanospiro[3.5]nonane-2-carboxamide |
| From Ammonium Salt | Ammonium Carbonate, Heat | Primary Amide (2-Cyanospiro[3.5]nonane-2-carboxamide) |
The carboxylic acid functionality of this compound can be reduced to a primary alcohol. This transformation requires the use of powerful reducing agents due to the relatively low reactivity of the carboxyl group towards reduction. chemistrysteps.comyoutube.com
Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing the carboxylic acid to the corresponding primary alcohol, (2-Cyanospiro[3.5]nonan-2-yl)methanol. chemistrysteps.comyoutube.comlibretexts.org The reaction typically proceeds in an ethereal solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. chemistrysteps.comyoutube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comyoutube.com Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to alcohols. chemistrysteps.comyoutube.com
The oxidation state of the carboxyl carbon is +3. Upon reduction to the primary alcohol, the oxidation state of the corresponding carbon becomes -1. Further oxidation of the carboxylic acid group is not typical under standard conditions; however, under harsh oxidative conditions, decarboxylation can occur, leading to the loss of carbon dioxide. chemistrysteps.com
| Reaction | Reagent | Product | Change in Oxidation State of Carbonyl Carbon |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-Cyanospiro[3.5]nonan-2-yl)methanol | +3 to -1 |
| Reduction | Diborane (B₂H₆) | (2-Cyanospiro[3.5]nonan-2-yl)methanol | +3 to -1 |
Reactions of the Cyano Group
The cyano group of this compound is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions.
The hydrolysis of the nitrile functionality provides a pathway to either a dicarboxylic acid or a carboxamide, depending on the reaction conditions.
Under acidic conditions, heating this compound in the presence of a strong acid like hydrochloric acid will lead to the hydrolysis of the cyano group, first to an amide intermediate and then to a second carboxylic acid group, yielding spiro[3.5]nonane-2,2-dicarboxylic acid.
Conversely, basic hydrolysis, for instance, by heating with aqueous sodium hydroxide, will also result in the formation of the dicarboxylate salt. Subsequent acidification is necessary to obtain the free dicarboxylic acid. Partial hydrolysis to the corresponding amide, 2-carbamoylspiro[3.5]nonane-2-carboxylic acid, can sometimes be achieved under milder conditions.
The cyano group can be reduced to a primary amine. This transformation can be accomplished through catalytic hydrogenation or with chemical reducing agents. libretexts.org
Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org Alternatively, strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce the nitrile to the primary amine, (2-(aminomethyl)spiro[3.5]nonan-2-yl)methanol, as the carboxylic acid would also be reduced under these conditions. libretexts.org
| Reaction | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni), High T/P | 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-(Aminomethyl)spiro[3.5]nonan-2-yl)methanol |
Nitriles can participate as a 2π component in cycloaddition reactions, a powerful method for the construction of heterocyclic rings. researchgate.net For instance, the [3+2] cycloaddition of a nitrile with an azide (B81097) leads to the formation of a tetrazole ring. This reaction is often catalyzed by a Lewis acid.
Another important cycloaddition is the reaction with 1,3-dipoles, such as nitrile oxides, which can lead to the formation of five-membered heterocyclic rings. researchgate.net The reactivity of the nitrile in this compound in such reactions would be influenced by the steric bulk of the spirocyclic framework and the electronic nature of the neighboring carboxylic acid group. These reactions provide a synthetic route to novel spirocyclic compounds containing heterocyclic moieties. researchgate.netmdpi.comlibretexts.orgyoutube.combeilstein-journals.org
Reactivity of the Spirocyclic Ring System
The spiro[3.5]nonane framework, particularly the cyclobutane (B1203170) ring, is the primary site of reactivity. The presence of two electron-withdrawing groups on the same carbon atom (C2) polarizes the C-C bonds of the cyclobutane ring, making them more susceptible to nucleophilic attack and ring-opening reactions.
The strained four-membered ring in this compound is prone to ring-opening reactions under various conditions. This reactivity is a common feature of cyclobutane derivatives, which can undergo cleavage with relative ease under acidic, basic, nucleophilic, thermal, or photochemical conditions. The presence of the cyano and carboxylic acid groups is expected to facilitate these processes by stabilizing potential anionic or radical intermediates.
Kinetic studies on spiro-activated electrophilic cyclopropanes have shown that geminal electron-withdrawing groups, such as two cyano groups, enhance the electrophilicity of the ring and lower the activation barriers for nucleophilic attack. nih.gov A similar principle applies to the more strained cyclobutane ring in the target molecule. Nucleophilic attack at one of the cyclobutane carbons adjacent to the spiro center can lead to a ring-opened intermediate, which can then be trapped or undergo further rearrangement.
Ring-expansion reactions, while less common, are also a possibility. Under certain conditions, rearrangement of the carbon skeleton could lead to the formation of larger ring systems. For instance, treatment with diazomethane (B1218177) or other reagents capable of inserting a methylene (B1212753) group could potentially lead to a spiro[4.5]decane system.
Table 1: Potential Ring-Opening Reactions of this compound
| Reagent/Condition | Expected Product Type | Plausible Mechanism |
| Strong Nucleophile (e.g., Grignard reagent) | Ring-opened adduct | Nucleophilic attack on an electrophilic cyclobutane carbon. |
| Reducing Agent (e.g., LiAlH₄) | Ring-opened alcohol | Reduction of carboxylic acid and nitrile followed by ring strain release. |
| Heat (Thermolysis) | Cycloaddition products (after ring opening to a diene) | Concerted or stepwise cleavage of the cyclobutane ring. |
| Acid Catalysis | Ring-expanded or rearranged products | Formation of a carbocation intermediate followed by skeletal rearrangement. |
The synthesis of this compound may involve the hydrogenation of an unsaturated precursor, such as a derivative containing a double bond within the spirocyclic framework. Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) would be crucial to achieve selective reduction of the double bond without affecting the cyano or carboxylic acid groups.
For instance, a plausible precursor could be a methylenespiro[3.5]nonane derivative. The exocyclic double bond in such a compound would be readily hydrogenated to afford the saturated spiro[3.5]nonane skeleton. The stereochemistry of the final product would depend on the steric hindrance around the double bond and the catalyst used.
Beyond reactions involving the functional groups, the carbon skeleton of the spiro[3.5]nonane ring system can also be functionalized. The cyclohexane (B81311) ring, being less strained, is generally less reactive than the cyclobutane ring. However, radical halogenation could introduce functional groups onto the cyclohexane ring. The selectivity of this reaction would depend on the relative stability of the resulting radical intermediates.
Functionalization of the cyclobutane ring, other than through ring-opening, is more challenging due to its inherent strain. However, reactions that proceed via radical or carbocationic intermediates might allow for the introduction of substituents at other positions of the four-membered ring.
Synthesis of Analogue Compounds with Modified Spirocyclic Frameworks or Functional Groups
The synthesis of analogues of this compound can be approached by modifying either the spirocyclic framework or the functional groups at the C2 position.
Modification of the spirocyclic framework could involve the synthesis of homologous spirocycles, such as spiro[4.5]decanes or spiro[2.5]octanes. These can often be prepared using similar synthetic strategies, for example, by starting with a different cyclic ketone in the initial steps of the synthesis.
Modification of the functional groups at C2 offers a wide range of possibilities for creating analogues. The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The synthesis of derivatives of 2-azaspiro[3.5]nonane-1-carboxylic acid, which can be seen as analogues where a CH₂ group in the cyclobutane ring is replaced by a nitrogen atom, has been reported. univ.kiev.ua These syntheses often involve multi-step sequences starting from commercially available materials.
Table 2: Potential Analogues of this compound and Their Synthetic Precursors
| Analogue Structure | Potential Synthetic Approach | Key Precursor |
| 2-Aminomethylspiro[3.5]nonane-2-carboxylic acid | Reduction of the cyano group | This compound |
| Spiro[3.5]nonane-2,2-dicarboxylic acid | Hydrolysis of the cyano group | This compound |
| 2-Cyanospiro[3.5]nonane-2-carboxamide | Partial hydrolysis of the cyano group or amidation of the carboxylic acid | This compound |
| 2-Cyanospiro[4.5]decane-2-carboxylic acid | Similar synthetic route starting from cycloheptanone | Cycloheptanone |
The synthesis of functionalized spirocyclic compounds is an active area of research, with applications in medicinal chemistry and materials science. The unique three-dimensional structure of spirocycles makes them attractive scaffolds for the design of novel molecules with specific biological activities.
Theoretical and Computational Chemistry Studies on 2 Cyanospiro 3.5 Nonane 2 Carboxylic Acid
Conformational Analysis and Energy Landscapes of Spiro[3.5]nonane Systems
The conformational landscape of a molecule dictates its shape, stability, and how it interacts with its environment. For spiro[3.5]nonane systems, the analysis is centered on the puckering of the cyclobutane (B1203170) ring and the various conformations of the cyclohexane (B81311) ring. ifes.edu.br The spiro fusion introduces significant rigidity and unique spatial arrangements compared to non-spirocyclic analogs.
The cyclohexane ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The energy barrier between these states determines their interchangeability at a given temperature. The cyclobutane ring is not planar and undergoes a puckering motion. In the parent spiro[3.5]nonane scaffold, the interplay between these two rings leads to a complex potential energy surface.
Computational methods like ab initio molecular dynamics simulations allow for the sampling of the coordinate space to identify stable conformers. researchgate.net For related spirocyclic systems, studies have identified a limited number of predominant conformers at room temperature. For instance, in an analysis of 1-oxaspiro nih.govdeu.edu.troctane derivatives, eight distinct conformers were found, with two chair-like conformations being the most stable. researchgate.net
For the 2-cyanospiro[3.5]nonane-2-carboxylic acid molecule, the lowest energy conformers would be expected to feature the cyclohexane ring in a chair conformation. The substituents on the cyclobutane ring (the cyano and carboxylic acid groups at the C2 position) would influence the puckering of the four-membered ring and could create a preference for either an axial or equatorial orientation of adjacent methylene (B1212753) groups relative to the cyclohexane ring. A thorough conformational analysis would involve geometry optimization of all possible conformers and calculation of their relative energies to determine the Boltzmann population of each state.
Table 1: Representative Conformational Energy Profile for a Substituted Spiro[3.5]nonane System (Note: This table is illustrative, based on typical energy differences found in substituted cyclohexanes and spirocycles. Specific values for this compound require dedicated calculation.)
| Conformer Description | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Cyclohexane Chair / Cyclobutane Puckered (Equatorial-like) | 0.00 | ~95% |
| Cyclohexane Chair / Cyclobutane Puckered (Axial-like) | ~2.0 | ~4% |
| Cyclohexane Twist-Boat / Cyclobutane Puckered | ~5.5 | <1% |
| Cyclohexane Boat / Cyclobutane Puckered | ~6.9 | <1% |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energies of the HOMO and LUMO and the energy gap between them (ΔE) are critical indicators of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally correlates with higher reactivity. nih.gov
For this compound, the electronic character is dominated by the geminal cyano (-CN) and carboxylic acid (-COOH) groups. Both are electron-withdrawing groups that are expected to lower the energy of the LUMO significantly. The HOMO would likely be associated with the sigma bonds of the carbocyclic framework. The presence of the electronegative nitrogen and oxygen atoms would also lead to lone pair orbitals contributing to the occupied molecular orbitals.
Calculations on analogous small molecules, such as 2-cyanopropanoic acid, can provide representative energy values. The cyano group is known to lower LUMO energies, making the molecule a better electron acceptor. scispace.com The HOMO-LUMO gap can be tuned by substituents, and for this molecule, it is expected to be smaller than that of the parent spiro[3.5]nonane hydrocarbon, indicating higher reactivity at the functionalized carbon center. nih.gov
Table 2: Representative FMO Energies for Analogous Functional Groups (Note: Values are calculated for simple model compounds like acetic acid and acetonitrile (B52724) to illustrate electronic effects and are not specific to the spirocyclic system.)
| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Acetic Acid | -7.1 | 1.8 | 8.9 |
| Acetonitrile | -8.0 | 1.5 | 9.5 |
| 2-Cyanopropanoic Acid | -7.5 (est.) | 0.9 (est.) | 8.4 (est.) |
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. wuxiapptec.com Regions of negative potential are typically colored red, while regions of positive potential are colored blue.
For this compound, the ESP map is predicted to show distinct regions of charge polarization.
Negative Potential (Red/Yellow): The most electron-rich areas will be centered on the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, due to their high electronegativity and the presence of lone pairs. These regions are susceptible to attack by electrophiles.
Positive Potential (Blue): The most electron-poor region will be the acidic proton of the carboxylic acid group. wuxiapptec.com This significant positive potential indicates its high acidity. The spiro carbon (C2) and the carbonyl carbon, being attached to multiple electronegative atoms, will also exhibit a degree of positive potential, marking them as electrophilic centers.
Neutral Potential (Green): The hydrocarbon backbone of the spiro[3.5]nonane rings will be largely nonpolar and exhibit a neutral potential.
The ESP map is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of chemical reactions. mongoliajol.info
Reaction Mechanism Simulations and Transition State Characterization for Synthetic Steps
A plausible synthetic route to this compound could involve a variation of the Strecker amino acid synthesis. numberanalytics.commasterorganicchemistry.com This could start from spiro[3.5]nonan-2-one. The ketone would first react with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the target α-amino acid.
Computational chemistry can be used to model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. nih.gov Transition state theory allows for the characterization of the highest energy point along the reaction coordinate. For instance, in the cyanide addition step, the transition state would involve the cyanide ion forming a new carbon-carbon bond with the iminium ion intermediate. mdpi.com
Computational studies on the reactions of cyclobutanone (B123998) show that it can undergo various photochemical transformations, including cycloelimination and ring expansion. researchgate.net Simulating the proposed Strecker synthesis would require locating the transition state for the nucleophilic attack of cyanide on the imine derived from spiro[3.5]nonan-2-one. Analysis of the transition state geometry and its associated imaginary frequency would confirm the reaction path and allow for the calculation of the activation energy, providing insight into the reaction's feasibility and kinetics. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds in drug discovery. The functional groups of this compound—a carboxylic acid (potential H-bond donor/acceptor, salt bridge formation) and a cyano group (H-bond acceptor, dipolar interactions)—suggest it could serve as a ligand for various biological targets.
Molecular docking and molecular dynamics (MD) simulations are standard computational tools to predict and analyze how a ligand binds to a protein's active site.
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme targeted in cancer immunotherapy. nih.gov Inhibitors often interact with the heme iron and surrounding hydrophobic residues. Molecular docking studies of spiro-oxindole inhibitors in the IDO1 active site (PDB: 5WMU) have shown that hydrophobic interactions are crucial for stabilizing the ligand. nih.gov A molecule like this compound could potentially position its spirocyclic core within a hydrophobic pocket, while the carboxylate could form hydrogen bonds or electrostatic interactions with polar residues like Arg231 or Ser167, which are known to be important in the active site. nih.govelsevierpure.com
SHP2 (Src Homology region 2-containing Phosphatase 2): SHP2 is a protein tyrosine phosphatase and a key node in the RAS-MAPK signaling pathway, making it a target in oncology. nih.gov The active site contains a catalytic cysteine (Cys459) and a P-loop (PTP signature loop) that is rich in polar residues. nih.govnih.gov Active site inhibitors often use a negatively charged group, like a carboxylic acid or sulfonate, to mimic the phosphate (B84403) group of the substrate. nih.govacs.org The carboxylate of this compound could form strong hydrogen bonds with the backbone amides of the P-loop and with the side chain of Arg465, anchoring the molecule in the active site. nih.gov The rigid spiro scaffold could then provide access to adjacent hydrophobic pockets.
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog): The KRAS G12C mutant has a specific cysteine residue that has been successfully targeted by covalent inhibitors. researchgate.net These inhibitors bind in a pocket near the nucleotide-binding site known as the Switch-II pocket. nih.gov While the target molecule is not a covalent inhibitor, its fragments are relevant. The binding pocket has residues like His95 that can be engaged by inhibitors. nih.gov A non-covalent inhibitor would rely on shape complementarity and specific interactions. The spiro[3.5]nonane framework could fit into the hydrophobic regions of the pocket, while the cyano and carboxylate groups could form polar contacts with residues such as Gln99, Arg68, or the backbone of the protein, potentially stabilizing KRAS in its inactive, GDP-bound state. nih.govnih.gov
Table 3: Potential Interacting Residues in Target Enzyme Active Sites
| Target Enzyme | Key Active Site Residues | Potential Interactions with Ligand |
| IDO1 | Phe163, Ser167, Ala264, Arg343 | Hydrophobic interactions (spiro core), H-bonding (carboxylate with Ser/Arg) |
| SHP2 | Cys459, Arg465, Tyr279, Gln262 | Salt bridge/H-bonding (carboxylate with Arg465), H-bonding (cyano group) |
| KRAS G12C | Arg68, Gln99, His95, Val9 | Hydrophobic interactions (spiro core), H-bonding (carboxylate with Arg68) |
Energetic Contributions to Molecular Recognition
There is no available research data detailing the energetic contributions of this compound to molecular recognition processes. Such studies would typically involve computational methods to dissect the binding energy between this molecule and a target receptor into its constituent parts, such as:
Electrostatic interactions: Arising from the distribution of charge within the molecule and its interaction partner.
Van der Waals forces: Including dispersion and repulsion forces that are critical for close-range interactions.
Hydrogen bonding: A key directional interaction involving the carboxylic acid and cyano groups.
Solvation/desolvation energies: The energetic cost of removing the molecule and its binding partner from the solvent to allow for interaction.
Without specific computational studies on this compound, a quantitative analysis of these contributions remains speculative.
Prediction of Molecular Interactions and Orientations
Similarly, there is a lack of published research on the prediction of molecular interactions and preferred orientations of this compound with any biological or chemical entity. Predictive studies, often utilizing molecular docking or molecular dynamics simulations, would provide insights into how this molecule might bind to a protein's active site or interact with other molecules. These simulations rely on force fields to model the inter- and intramolecular forces, and the results can predict:
The most stable binding poses (orientations) of the molecule within a binding site.
Key intermolecular interactions, such as specific hydrogen bonds or hydrophobic contacts.
The relative binding affinity compared to other molecules.
Given the absence of such studies for this compound, no data tables or detailed research findings on its predicted molecular interactions and orientations can be presented. The inherent rigidity and three-dimensionality of the spiro[3.5]nonane scaffold suggest that it would present its functional groups (cyano and carboxylic acid) in well-defined spatial arrangements, a feature that is often explored in drug design. tandfonline.com However, without specific computational models, any discussion of its interaction patterns remains theoretical.
Future computational research would be necessary to elucidate the specific energetic contributions and predictive interaction models for this compound, which could in turn inform its potential applications in various fields of chemistry.
Structure Activity Relationship Sar Investigations Within Spiro 3.5 Nonane 2 Carboxylic Acid Scaffolds for Molecular Target Engagement
Systematic Exploration of Substituent Effects on Spiro[3.5]nonane Cores
The spiro[3.5]nonane core of 2-Cyanospiro[3.5]nonane-2-carboxylic acid provides a rigid framework that allows for the systematic exploration of substituent effects on molecular recognition. By introducing various substituents at different positions on the cyclobutane (B1203170) and cyclohexane (B81311) rings, researchers can probe the steric and electronic requirements of the target's binding site. For instance, modifications to the cyclohexane ring could explore interactions within a larger, more accommodating pocket, while substitutions on the cyclobutane ring could probe a more constrained region.
A systematic SAR exploration would involve varying the size, lipophilicity, and electronic nature of the substituents. For example, introducing small alkyl groups, such as methyl or ethyl, versus bulkier groups, like tert-butyl, can reveal the steric tolerance of the binding pocket. Similarly, the introduction of electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) can elucidate the importance of electronic interactions for binding affinity.
To illustrate this, consider a hypothetical SAR study on a series of analogs of this compound targeting a specific enzyme. The findings could be summarized as follows:
| Compound ID | Substituent at C7 | IC₅₀ (nM) |
| 1 | H | 150 |
| 2 | 7-Methyl | 125 |
| 3 | 7-Ethyl | 200 |
| 4 | 7-tert-Butyl | 800 |
| 5 | 7-Fluoro | 90 |
| 6 | 7-Methoxy | 110 |
This is a hypothetical data table created for illustrative purposes.
From this hypothetical data, one could infer that a small, electron-withdrawing substituent at the C7 position is beneficial for activity, while bulky substituents are detrimental. This information is crucial for guiding the design of more potent inhibitors.
Role of the Cyano and Carboxylic Acid Groups in Molecular Interactions
The cyano and carboxylic acid groups at the C2 position of the spiro[3.5]nonane scaffold are critical for molecular interactions and target binding. The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for ionic interactions with positively charged residues, such as arginine or lysine, in the binding site. nih.gov
The potential interactions of these functional groups can be summarized as follows:
| Functional Group | Potential Interactions |
| Carboxylic Acid | Hydrogen bond donor/acceptor, Ionic interactions (salt bridge) |
| Cyano Group | Hydrogen bond acceptor, Dipole-dipole interactions |
A key aspect of SAR studies would be to confirm the importance of these groups. This could be achieved by synthesizing analogs where the carboxylic acid is replaced with an ester or an amide, or where the cyano group is replaced with a small alkyl group. A significant loss of activity in these analogs would confirm the crucial role of the original functional groups in target engagement.
Influence of Stereochemistry on Molecular Recognition and Binding Specificity
The spiro carbon of the spiro[3.5]nonane system is a stereocenter, and the C2 carbon bearing the cyano and carboxylic acid groups is also a stereogenic center. This means that this compound can exist as different stereoisomers. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.gov
The rigid nature of the spirocyclic scaffold holds the substituents in well-defined spatial orientations. Consequently, the different stereoisomers will present their functional groups in different three-dimensional arrangements. A biological target, such as an enzyme or a receptor, is also chiral and will therefore interact differently with each stereoisomer. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may have lower affinity or even interact with a different target, potentially causing off-target effects.
A hypothetical comparison of the activity of the (R)- and (S)-enantiomers of this compound could look like this:
| Enantiomer | Target Affinity (Kᵢ, nM) |
| (R)-enantiomer | 50 |
| (S)-enantiomer | 5000 |
This is a hypothetical data table created for illustrative purposes.
Such a difference in affinity would highlight the importance of controlling the stereochemistry during the synthesis of these compounds to ensure that the more active enantiomer is produced.
Design Principles for Modulating Molecular Recognition within Spirocyclic Systems
The insights gained from SAR studies on spiro[3.5]nonane derivatives can be distilled into a set of design principles for modulating molecular recognition. These principles guide the optimization of lead compounds to achieve higher potency, selectivity, and improved pharmacokinetic properties. longdom.orgnih.gov
Key design principles for spirocyclic systems include:
Exploitation of Three-Dimensional Space: The rigid, non-planar nature of spirocycles allows for the precise positioning of substituents to interact with specific pockets and sub-pockets within a binding site that may not be accessible to more flexible, linear molecules.
Conformational Restriction: By locking the conformation of the molecule, the entropic penalty of binding is reduced, which can lead to higher binding affinity. This rigidity also helps in understanding the bioactive conformation of the molecule.
Vectorial Control of Substituents: The spirocyclic core acts as a scaffold from which substituents can be projected in well-defined vectors, allowing for a more rational exploration of the chemical space around the core.
Modulation of Physicochemical Properties: The introduction of a spirocyclic core can influence properties such as solubility, lipophilicity, and metabolic stability. For instance, increasing the fraction of sp³-hybridized carbons can lead to improved solubility and metabolic profiles. researchgate.net
By applying these principles, medicinal chemists can rationally design new analogs of this compound with enhanced biological activity.
Development of Advanced Spirocyclic Chemotypes Based on SAR Findings
The knowledge gained from initial SAR studies on a simple scaffold like this compound can serve as a foundation for the development of more advanced spirocyclic chemotypes. Once the key interactions and the preferred spatial arrangement of functional groups are understood, this information can be used to design novel scaffolds that retain the essential binding elements while offering opportunities for further optimization.
For example, if SAR studies indicate that a larger scaffold is tolerated, the cyclobutane or cyclohexane ring could be expanded, or additional rings could be fused to the core. If a particular vector for substitution is found to be highly favorable, more complex side chains could be introduced at that position to pick up additional interactions with the target.
This iterative process of design, synthesis, and testing can lead to the discovery of highly potent and selective drug candidates. The initial SAR findings on the spiro[3.5]nonane system could inspire the development of entirely new classes of spirocyclic compounds for a range of therapeutic targets.
Future Research Trajectories and Methodological Innovations for 2 Cyanospiro 3.5 Nonane 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic efforts towards 2-Cyanospiro[3.5]nonane-2-carboxylic acid and its derivatives will likely prioritize green and sustainable chemistry principles. Traditional synthetic routes for complex molecules often involve hazardous reagents, multiple steps with poor atom economy, and significant waste generation. acs.org Modern approaches aim to mitigate these issues.
Key areas of development include:
Domino and Multicomponent Reactions: Designing a one-pot synthesis using domino reactions, where multiple bond-forming events occur sequentially without isolating intermediates, would be a significant advancement. mdpi.comnih.gov Such a strategy could, for instance, involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, a methodology that has proven effective for other spiro compounds. mdpi.com
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters. rsc.org An interrupted Fischer indolisation reaction has been successfully adapted to flow chemistry for synthesizing spiro-indolenines, demonstrating the potential of this technology for creating spirocyclic systems in a more sustainable fashion. rsc.org A similar approach could be envisioned for the assembly of the spiro[3.5]nonane core.
Green Solvents and Catalysts: Research will focus on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. mdpi.comnih.gov The use of organocatalysts or reusable solid-supported catalysts can also reduce environmental impact compared to stoichiometric metal-based reagents. researchgate.net For example, a microwave-assisted synthesis using an ionic liquid as a catalyst has been developed for other spiro compounds, resulting in good yields and cleaner reactions. mdpi.comnih.gov
A hypothetical sustainable synthesis could involve the reaction of cyclohexanone (B45756), malononitrile, and a cyclobutane (B1203170) precursor under microwave irradiation with a recyclable catalyst in a green solvent, as illustrated in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Hypothetical Outcome |
| Catalyst | 1-methylimidazolium chloride | Proline | Amberlyst 15 | High yield, recyclable catalyst |
| Solvent | Ethanol | Water | Solvent-free | Minimal waste generation |
| Heating | Microwave (100 °C) | Conventional (80 °C) | Microwave (120 °C) | Reduced reaction time |
| Precursors | Cyclohexanone, Malononitrile, Cyclobutyl precursor | Cyclohexanone, Malononitrile, Cyclobutyl precursor | Cyclohexanone, Malononitrile, Cyclobutyl precursor | High atom economy |
Advancements in Automated Synthesis and High-Throughput Experimentation
High-Throughput Experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. nih.govyoutube.com By employing multi-well plates and robotic liquid handlers, hundreds of experiments can be performed in parallel, allowing for rapid screening of catalysts, solvents, bases, and other reaction parameters. youtube.com
For this compound, HTE could be instrumental in:
Reaction Optimization: A primary HTE screen could rapidly identify the optimal conditions for its synthesis, minimizing the time and resources spent on iterative, single-flask experiments. nih.govacs.org For example, a 96-well plate could be used to test various palladium catalysts and ligands for a key cross-coupling step in a proposed synthetic route. nih.gov
Library Synthesis: Once an efficient synthesis is established, automated platforms can be used to generate a library of derivatives. youtube.comnih.gov By varying the starting materials (e.g., substituted cyclohexanones), a diverse collection of analogues could be rapidly synthesized for structure-activity relationship (SAR) studies in drug discovery programs. youtube.com
The data generated from HTE is particularly suitable for analysis with machine learning algorithms, creating a feedback loop that can guide subsequent experimental designs. youtube.com
| Variable Screened | Examples | Scale | Analysis Method | Goal |
| Catalysts | Pd(OAc)₂, NiCl₂(dme), Cu(I) complexes | Micromole (µmol) | LCMS | Identify most active catalyst |
| Ligands | JohnPhos, XPhos, Buchwald ligands | Micromole (µmol) | LCMS | Optimize yield and selectivity |
| Solvents | Dioxane, Toluene, DMF, tAmOH | Nanoliter (nL) | UPLC-MS | Find optimal reaction medium |
| Bases | K₃PO₄, Cs₂CO₃, DBU | Nanoliter (nL) | UPLC-MS | Maximize conversion rate |
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.netacs.org These tools can analyze vast datasets of chemical reactions to predict outcomes, propose novel synthetic routes, and design molecules with desired properties. nih.govnih.gov
Future research on this compound can leverage AI in several ways:
Retrosynthesis Prediction: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose multiple synthetic pathways to the target molecule. engineering.org.cnresearchgate.net These algorithms, trained on millions of known reactions, can identify non-obvious disconnections and suggest innovative strategies that might be overlooked by human chemists. chemcopilot.com
Forward Reaction Prediction: ML models can predict the likely products, yields, and side reactions for a given set of reactants and conditions. acs.org This is crucial for validating the feasibility of AI-proposed routes before committing to laboratory work. researchgate.net
De Novo Molecular Design: Generative AI models can design novel spiro compounds based on the this compound scaffold. nih.govspringernature.com By providing a set of desired properties (e.g., high binding affinity to a biological target, specific physicochemical parameters), these models can generate synthetically accessible molecules for further investigation.
| AI/ML Tool | Application for Target Compound | Input Data | Predicted Output |
| Retrosynthesis Planner (e.g., Synthia, IBM RXN) | Propose synthetic routes | Structure of this compound | Step-by-step reaction pathways from commercial starting materials chemcopilot.com |
| Forward Prediction Model | Validate proposed synthetic steps | Reactants, reagents, and conditions for a specific reaction | Major product(s), yield, and potential byproducts acs.org |
| Generative Model (RNN/GAN) | Design novel derivatives | Desired property profile (e.g., LogP, TPSA) and scaffold | New molecular structures with predicted high activity and synthetic feasibility nih.gov |
| Property Prediction Model | Estimate biological activity or physical properties | Molecular structure | ADMET properties, binding affinity, solubility |
Exploration of Untapped Reactivity Profiles of the Spiro[3.5]nonane System
The spiro[3.5]nonane system contains a strained cyclobutane ring fused to a cyclohexane (B81311) ring. This inherent strain can be harnessed to drive unique chemical transformations that are not accessible to unstrained systems. pharmaguideline.comnih.gov
Future research should explore:
Strain-Release Reactions: The high ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions. nih.gov This could be exploited to synthesize more complex, non-spirocyclic structures. For example, hydrogenation with a nickel or platinum catalyst could lead to ring opening, a reaction common for small cycloalkanes. pharmaguideline.com
Transformations of Functional Groups: The nitrile and carboxylic acid groups on the cyclobutane ring offer numerous handles for further derivatization. Research could focus on the selective reduction, hydrolysis, or conversion of the nitrile group, or the amidation and esterification of the carboxylic acid, to access a wide array of new compounds.
Cycloaddition Reactions: The development of methods for [2+2] cycloadditions has been a reliable approach for constructing cyclobutane rings within spirocyclic systems. acs.org Exploring the reverse—the reactivity of the existing cyclobutane—in cycloaddition or rearrangement reactions could yield novel molecular frameworks.
Multidisciplinary Approaches to Understanding Complex Chemical and Biological Systems Involving Spiro Compounds
The rigid, three-dimensional nature of spiro compounds makes them attractive for probing biological systems. mdpi.comresearchgate.netnih.gov They can orient functional groups in precise spatial arrangements, which is ideal for optimizing interactions with biological targets like enzymes and receptors. nih.gov
Future multidisciplinary research involving this compound could include:
Medicinal Chemistry: Using the compound as a core scaffold, medicinal chemists can design and synthesize libraries of derivatives for screening against various diseases. nih.govacs.org Its rigidity is a desirable trait for reducing the entropic penalty upon binding to a target, potentially leading to higher potency. mdpi.com
Chemical Biology: The scaffold could be functionalized with fluorescent tags or photoaffinity labels to create chemical probes for studying biological processes. Its unique structure could help in targeting specific protein-protein interactions or cellular pathways.
Materials Science: The defined geometry of spiro compounds is also of interest in materials science. nih.gov Derivatives of this compound could be investigated as building blocks for novel polymers, organic light-emitting diodes (OLEDs), or other functional materials where a rigid, well-defined structure is advantageous.
By integrating advanced synthetic methods, automation, computational tools, and collaboration across scientific disciplines, the full potential of this compound as a versatile chemical building block can be realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
